3-Methyl-2-nitroaniline
Overview
Description
3-Methyl-2-nitroaniline, also known as 2-Amino-6-nitrotoluene, is an organic compound with the molecular formula C7H8N2O2. It is a yellow crystalline solid that is primarily used in the synthesis of dyes, pigments, and other organic compounds. The compound is characterized by the presence of a methyl group and a nitro group attached to an aniline ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
3-Methyl-2-nitroaniline, also known as 2-Amino-6-nitrotoluene , is a nitroaromatic compound. Nitroaromatic compounds are known to interact with various biological targets, including enzymes and DNA . .
Mode of Action
Nitroaromatic compounds in general are known to undergo biotransformation in biological systems, leading to the formation of reactive intermediates . These intermediates can interact with cellular targets, causing various biological effects.
Biochemical Pathways
Nitroaromatic compounds are known to interfere with the normal functioning of various biochemical pathways, particularly those involved in dna synthesis and repair, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Nitroaromatic compounds are generally lipophilic and can be absorbed through the skin, respiratory tract, and gastrointestinal tract . They can distribute widely in the body due to their lipophilicity .
Result of Action
Nitroaromatic compounds can cause a variety of toxic effects, including genotoxicity, mutagenicity, and carcinogenicity . They can also induce oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its biotransformation and toxicity. Temperature, pH, and the presence of light can also affect its stability .
Biochemical Analysis
Biochemical Properties
For instance, some nitroaniline compounds have been shown to inhibit certain enzymes, potentially affecting biochemical reactions
Cellular Effects
The cellular effects of 3-Methyl-2-nitroaniline are also not well-studied. Nitroaniline derivatives can influence cell function. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitroaniline can be synthesized through several methods, including:
Nitration of 3-Methylaniline: This involves the nitration of 3-methylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Reduction of 3-Methyl-2-nitrobenzene: Another method involves the reduction of 3-methyl-2-nitrobenzene using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 3-methylaniline due to its cost-effectiveness and scalability. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
3-Methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation, forming 3-methyl-1,2-diaminobenzene.
Oxidation: The compound can be oxidized to form nitroso derivatives or further oxidized to form nitro derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation, to form various derivatives.
Common Reagents and Conditions:
Reducing Agents: Tin and hydrochloric acid, iron filings, catalytic hydrogenation.
Oxidizing Agents: Potassium permanganate, nitric acid.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products:
Reduction Products: 3-Methyl-1,2-diaminobenzene.
Oxidation Products: Nitroso derivatives, further nitro derivatives.
Substitution Products: Acylated or sulfonated derivatives.
Scientific Research Applications
3-Methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methyl-2-nitroaniline can be compared with other similar compounds, such as:
2-Methyl-3-nitroaniline: Similar structure but different position of the nitro group.
4-Methyl-2-nitroaniline: Similar structure but different position of the nitro group.
2-Nitroaniline: Lacks the methyl group, leading to different chemical properties.
Uniqueness: The presence of both a methyl group and a nitro group on the aniline ring makes this compound unique in terms of its reactivity and applications
Properties
IUPAC Name |
3-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZKCIEXGXCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208846 | |
Record name | Benzenamine, 3-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601-87-6 | |
Record name | 3-Methyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-methyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-nitrobenzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 3-methyl-2-nitroaniline reacts much slower than 2,3-dinitroaniline in concentrated sulfuric acid. What is the proposed explanation for this difference in reactivity?
A1: The study suggests that the slower reaction rate of this compound compared to 2,3-dinitroaniline is due to the presence of the methyl group at the 3-position []. While the study proposes a mechanism involving protonation at the 2-position followed by a rate-determining 1,3-migration of the nitro group, the presence of the methyl group likely hinders this migration step, leading to a slower overall reaction. This could be due to steric hindrance caused by the methyl group, making the nitro group migration less favorable.
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